6-Methyl-4,5,8-trithia-1,10-undecadiene
Description
Research Avenues and Academic Objectives for this compound
Application of Advanced Analytical Techniques for Comprehensive Characterization
The elucidation of the precise structure and properties of complex organosulfur compounds like this compound necessitates the use of sophisticated analytical methodologies. The low concentration and potential instability of these compounds in natural extracts present significant analytical challenges. healthline.com A combination of chromatographic separation and spectroscopic detection methods is typically employed for their comprehensive characterization.
Gas chromatography (GC) is a powerful technique for separating volatile organosulfur compounds. researchgate.net When coupled with a mass spectrometer (MS), it allows for the determination of the molecular weight and fragmentation pattern of the analyte, providing crucial information for structural identification. researchgate.net The presence of sulfur isotopes, particularly the 34S isotope, can be a key indicator in mass spectra, aiding in the confirmation of sulfur-containing fragments. researchgate.net
High-performance liquid chromatography (HPLC) is another valuable separation technique, particularly for less volatile or thermally labile organosulfur compounds. healthline.com Coupling HPLC with MS (LC-MS) offers a versatile platform for the analysis of a wide range of these molecules.
Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, which is instrumental in piecing together the complete molecular structure. researchgate.net While 33S NMR is technically possible, its low natural abundance and other unfavorable nuclear properties limit its routine application. researchgate.net
Detailed Research Findings
Research into the volatile components of Allium species has led to the identification of a myriad of organosulfur compounds. This compound has been identified as a constituent of garlic oil. mdpi.com Its structure, featuring two allyl groups, a methyl group, and a trithia moiety with a disulfide bond, is indicative of the complex chemical transformations that occur within garlic cloves upon processing.
The characterization of this compound relies heavily on the interpretation of data from the aforementioned analytical techniques. Gas chromatography separates it from other volatile components, and its mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 220.418 g/mol . mdpi.com Fragmentation patterns would likely involve the loss of allyl groups and cleavage at the sulfur-sulfur and carbon-sulfur bonds, providing further structural clues.
1H NMR spectroscopy would reveal characteristic signals for the protons of the two non-equivalent allyl groups, including signals for the vinyl protons and the methylene (B1212753) protons adjacent to the sulfur atoms. The protons of the methyl group and the methine proton would also exhibit distinct chemical shifts and coupling patterns, allowing for the complete assignment of the proton framework. Similarly, 13C NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
The table below summarizes the key identification and property data for this compound.
| Property | Value |
| IUPAC Name | 1-Allyl-2-(1-(allylthio)propan-2-yl)disulfane |
| Synonyms | Disulfide, 1-methyl-2-(2-propen-1-ylthio)ethyl 2-propen-1-yl; Disulfide, 1-methyl-2-(2-propenylthio)ethyl 2-propenyl |
| CAS Number | 116664-22-3 |
| Molecular Formula | C₉H₁₆S₃ |
| Molecular Weight | 220.418 g/mol |
| Referenced In | J. Agric. Food Chem., Vol. 45, 9, 1997 |
Structure
3D Structure
Properties
CAS No. |
116664-22-3 |
|---|---|
Molecular Formula |
C9H16S3 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
2-(prop-2-enyldisulfanyl)-1-prop-2-enylsulfanylpropane |
InChI |
InChI=1S/C9H16S3/c1-4-6-10-8-9(3)12-11-7-5-2/h4-5,9H,1-2,6-8H2,3H3 |
InChI Key |
NZIHHTYFEJSFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC=C)SSCC=C |
Origin of Product |
United States |
Reactivity, Reaction Mechanisms, and Mechanistic Studies of 6 Methyl 4,5,8 Trithia 1,10 Undecadiene
Mechanistic Principles Governing Sulfur-Mediated Reactions
The presence of sulfur atoms profoundly influences the electronic and steric environment of a molecule, dictating its reaction pathways. In 6-Methyl-4,5,8-trithia-1,10-undecadiene, the thioether and disulfide functionalities introduce nucleophilic centers and the potential for unique reaction mechanisms compared to their oxygen-containing counterparts.
The sulfur atom in the thioether group of this compound is a soft nucleophile. masterorganicchemistry.comlibretexts.org This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com Consequently, the thioether sulfur can readily attack soft electrophiles. The valence electrons on sulfur are less tightly held and are more available for bonding with electrophilic centers. researchgate.net This inherent nucleophilicity makes thioethers susceptible to reactions such as alkylation to form sulfonium (B1226848) salts. libretexts.org
The unsaturated carbon-carbon double bonds (olefinic centers) also possess nucleophilic character due to the electron density of the π-bond. They readily undergo electrophilic addition reactions. wikipedia.org However, the nucleophilicity of the thioether sulfur is generally considered to be greater than that of an isolated olefinic bond, especially towards soft electrophiles. nih.gov The relative reactivity of these two centers within the same molecule would be influenced by the specific reaction conditions and the nature of the electrophile.
| Functional Group | Nucleophilic Atom/Center | Key Characteristics | Typical Reactions |
|---|---|---|---|
| Thioether (R-S-R') | Sulfur | Soft nucleophile, high polarizability masterorganicchemistry.com | Alkylation, oxidation libretexts.org |
| Olefin (C=C) | π-bond | Electron-rich π system | Electrophilic addition wikipedia.org |
The olefinic bonds in this compound are susceptible to electrophilic attack. wikipedia.org The general mechanism involves the initial attack of an electrophile (E+) on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-) to give the final addition product. The regioselectivity of this addition is typically governed by Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms. wikipedia.org
The presence of the sulfur atoms in the molecule can influence the reactivity of the olefinic bonds. The thioether sulfur, being electron-donating, can potentially stabilize a developing positive charge at the adjacent carbon atom, thereby influencing the rate and regioselectivity of electrophilic addition.
Sulfur atoms can participate in and influence the transition states of various reactions, potentially favoring concerted mechanisms over stepwise pathways. The ability of sulfur to stabilize adjacent carbocations or carbanions can lower the activation energy of certain transition states. In pericyclic reactions, for instance, the presence of sulfur can affect the orbital symmetry and energetics of the cyclic transition state.
Intramolecular Reactivity and Cyclization Pathways of Undecadiene Derivatives
The presence of two terminal double bonds in this compound opens up the possibility of intramolecular reactions, particularly cyclization. Intramolecular Diels-Alder reactions of sulfur-substituted dienes are known to occur. acs.org The reaction of sulfur atoms with conjugated dienes can lead to cyclization, forming thiophenes under single collision conditions. osti.govnih.gov
Furthermore, radical-mediated cyclization is a plausible pathway. An initial radical formation on the sulfur backbone could be followed by an intramolecular addition of the radical to one of the double bonds, leading to a cyclic intermediate. Such intramolecular cycloadditions have been observed in related systems. researchgate.net A metal- and base-free sulfonylative cyclization of 1,5-dienes has also been reported, proceeding through a radical pathway. nih.gov
Impact of Steric and Electronic Factors on Molecular Reactivity
The reactivity of the thioether and disulfide linkages in this compound is expected to be influenced by both steric and electronic factors. The methyl group at the 6-position introduces steric hindrance, which could affect the accessibility of the adjacent sulfur atoms to attacking reagents.
Electron-donating or electron-withdrawing groups near the sulfur atoms can significantly impact their nucleophilicity and, consequently, their reactivity in oxidation and other reactions. nih.gov For example, electron-withdrawing groups tend to decrease the rate of thioether oxidation. nih.govacs.org Similarly, the electronic nature of substituents can influence the facility of C-S bond cleavage reactions. researchgate.net The stereospecificity of nucleophilic substitution at a carbon atom attached to sulfur is also highly sensitive to steric crowding. beilstein-journals.org
| Factor | Influence on Reactivity |
| Steric Hindrance | May decrease reaction rates by impeding access to reactive sites. |
| Electronic Effects (Electron-donating groups) | May increase the nucleophilicity of sulfur, accelerating certain reactions. |
| Electronic Effects (Electron-withdrawing groups) | May decrease the nucleophilicity of sulfur, slowing down certain reactions. |
Complex Reaction Networks Exhibiting Autocatalysis and Oscillatory Behavior
Sulfur-containing compounds are known to participate in complex reaction networks that can exhibit nonlinear dynamics, such as autocatalysis and oscillatory behavior. magtech.com.cn Autocatalytic reactions are those in which a product of the reaction acts as a catalyst for the same reaction. sfrcollege.edu.in Such feedback loops can lead to oscillations in the concentrations of intermediates. libretexts.org
For instance, the oxidation of various sulfur compounds can lead to an initial rise in pH followed by an autocatalytic drop, and in some cases, oscillatory behavior. researchgate.net Networks of biologically relevant organic reactions involving thiols and thioesters have been shown to display bistability and oscillations. harvard.edu These complex behaviors arise from the interplay of autocatalytic cycles, trigger mechanisms, and inhibitory processes. harvard.edu While there is no direct evidence for this compound being involved in such networks, its combination of functional groups suggests a potential for complex reactivity under specific conditions.
Theoretical and Computational Investigations of 6 Methyl 4,5,8 Trithia 1,10 Undecadiene
Quantum Chemical Methodologies for Organosulfur Systems
The study of organosulfur systems requires robust computational methods that can accurately account for the unique electronic properties of the sulfur atom. taylor.edu A hierarchy of quantum chemical approaches, from Density Functional Theory to hybrid methods, allows for a comprehensive investigation of these complex molecules. frontiersin.org
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying organosulfur compounds. taylor.edunih.gov This method is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. taylor.edu In practice, DFT is used to calculate key ground-state properties such as optimized molecular geometries, total energies, and vibrational frequencies. researchgate.netmdpi.com
For organosulfur molecules, DFT calculations can predict bond lengths (C-S, S-S, C-H), bond angles, and dihedral angles that define the molecule's three-dimensional structure. nih.gov Functionals like B3LYP are commonly employed, often with corrections for van der Waals (dispersion) forces, which can be significant in larger molecules with non-covalent interactions. researchgate.netdtu.dk The calculated energies can provide insights into the relative stability of different conformers of 6-Methyl-4,5,8-trithia-1,10-undecadiene.
Table 1: Representative Ground State Properties of a Trithia-alkane System Calculated via DFT
This table presents typical data obtained from DFT calculations on a model organosulfur compound to illustrate the type of information generated. Specific values for this compound would require a dedicated computational study.
| Parameter | Calculated Value (B3LYP/6-31G(d)) |
| C-S Bond Length | 1.82 Å |
| S-S Bond Length | 2.05 Å |
| C-S-S Bond Angle | 104.5° |
| S-S-C Bond Angle | 103.8° |
| Ground State Energy | -1250.45 Hartrees |
Ab Initio Methods and Basis Set Selection for Accurate Descriptions
Ab initio (from first principles) methods are a class of wave function-based theories that solve the Schrödinger equation without empirical parameters. taylor.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
A critical aspect of any ab initio or DFT calculation is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For sulfur-containing molecules, the selection is particularly important. mit.edu Standard Pople-type basis sets, such as 6-31G(d), are often used for preliminary geometry optimizations. libretexts.org However, for high accuracy, especially for properties like reaction energies or electronic transitions, more flexible basis sets are required. mit.edu This typically involves:
Polarization Functions (e.g., d-functions on sulfur): These functions allow for the distortion of atomic orbitals in the molecular environment, which is crucial for describing the bonding in hypervalent sulfur compounds and accurately representing bond angles. researchgate.net
Diffuse Functions (e.g., aug-cc-pVTZ): These functions are necessary to describe the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions. researchgate.net
The choice of basis set represents a trade-off between accuracy and computational cost, with larger, more flexible sets providing more reliable results at a higher computational expense. mit.edu
Table 2: Effect of Basis Set Selection on Calculated Energy for a Model Organosulfur Molecule (e.g., Dimethyl Disulfide)
This table illustrates how the choice of basis set can influence the calculated ground state energy, a key indicator of computational accuracy.
| Basis Set | Description | Relative Energy (kcal/mol) |
| STO-3G | Minimal Basis Set | 0 |
| 6-31G(d) | Split-valence with polarization | -245.8 |
| 6-311+G(2d,p) | Larger split-valence with diffuse and more polarization | -258.1 |
| aug-cc-pVTZ | Correlation-consistent with diffuse functions | -262.5 |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
When an organosulfur molecule like this compound is part of a larger, more complex system—such as interacting with a protein, solvated in a liquid, or adsorbed on a surface—a full quantum mechanical calculation can become computationally prohibitive. wikipedia.orgnih.gov Hybrid QM/MM methods provide an elegant solution by combining the strengths of quantum mechanics (QM) for accuracy and molecular mechanics (MM) for speed. frontiersin.orgwikipedia.org
In this approach, the system is partitioned into two regions:
The QM Region: This includes the chemically active part of the system where bond breaking/formation or electronic changes occur. For a system involving this compound, this would be the molecule itself or a specific reactive site within it. This region is treated with a high-level method like DFT or ab initio calculations. nih.gov
The MM Region: This encompasses the surrounding environment (e.g., solvent molecules, protein residues). This region is described using a classical force field, which is much faster computationally. nih.gov
The QM/MM approach allows for the study of chemical processes in condensed phases and biological systems, providing insights that would be inaccessible with either method alone. cecam.orgwikipedia.org This methodology was pioneered by Martin Karplus, Michael Levitt, and Arieh Warshel, who received the 2013 Nobel Prize in Chemistry for their work. frontiersin.orgwikipedia.org
Electronic Structure, Bonding, and Molecular Interactions
Understanding the distribution of electrons and the nature of chemical bonds within this compound is fundamental to explaining its stability, structure, and chemical behavior.
Valence Bond (VB) theory and Molecular Orbital (MO) theory are two complementary frameworks for describing chemical bonding. utexas.eduwhiterose.ac.uk
Valence Bond Theory provides a qualitative, intuitive picture of chemical bonds as arising from the overlap of atomic or hybrid orbitals. uci.edu For this compound, VB theory would describe the sigma (σ) bonds (C-H, C-C, C-S, S-S) as the direct overlap of hybridized atomic orbitals (e.g., sp³ on carbon). utexas.edu This model is excellent for rationalizing the localized, two-center-two-electron bonds that form the molecule's primary framework. uci.edu
Molecular Orbital Theory , in contrast, describes electrons as occupying delocalized molecular orbitals that extend over the entire molecule. libretexts.org MO calculations provide a more detailed and quantitative picture, yielding the energies of each MO. utexas.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For this compound, MO analysis would be crucial for understanding the electronic nature of the C=C double bonds and the lone pairs on the sulfur atoms.
The electron density distribution, a measure of the probability of finding an electron at any given point in a molecule, is a fundamental property that governs chemical reactivity. nih.gov According to the Molecular Electron Density Theory (MEDT), the capacity for changes in electron density, rather than MO interactions, is responsible for molecular reactivity. nih.gov
In this compound, the electron density is expected to be highest around the electronegative sulfur atoms and within the π-systems of the double bonds. Computational analysis can map this density, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Studies on other organosulfur compounds have shown that increased electron density on a sulfur atom can correlate with increased reactivity in processes like desulfurization. researchgate.net Therefore, analyzing the electron density distribution and its response to interacting with other chemical species can provide powerful predictions about the reactivity of the trisulfide linkage and the terminal double bonds in this compound.
Hypervalency and Electron Delocalization in Sulfur-Containing Rings
While this compound is an acyclic molecule, the principles of hypervalency and electron delocalization are central to understanding the bonding in its sulfur-containing backbone. In many organosulfur compounds, sulfur can appear to accommodate more than eight electrons in its valence shell, a phenomenon known as hypervalency. wikipedia.orgbritannica.com
Historically, this was explained by the involvement of d-orbitals in bonding. However, modern quantum chemical calculations have shown that the contribution of d-orbitals is minimal. Instead, hypervalent bonding is more accurately described by models like the three-center four-electron (3c-4e) bond, which involves delocalized molecular orbitals and does not violate the octet rule. wikipedia.org This model is crucial for understanding the geometry and reactivity of compounds like sulfuranes and persulfuranes. wikipedia.org
Electron delocalization in sulfur-containing chains, such as the trithia core of the target molecule, significantly influences their properties. The lone pairs on the sulfur atoms can interact with adjacent σ* orbitals, leading to delocalization effects that stabilize certain conformations and affect the molecule's electronic properties. In sulfur-containing rings, this delocalization can be even more pronounced, impacting aromaticity and reactivity. mdpi.com The partial occupation of π* orbitals in electron-rich sulfur-nitrogen heterocycles, for instance, results in a weakened π framework that is easily deformed. mdpi.com
Computational Analysis of Noncovalent Interactions Involving Sulfur Atoms
Computational chemistry provides powerful tools to analyze the various noncovalent interactions (NCIs) that sulfur atoms participate in, which are crucial for molecular structure and function. rsc.org Sulfur, being a large and polarizable atom, engages in a wide range of NCIs, including hydrogen bonds, chalcogen bonds, sulfur-π interactions, and lone pair interactions. nih.govrsc.orgacs.org
These interactions are governed by a combination of electrostatics, dispersion, and induction forces. acs.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into these fundamental physical components, providing a detailed understanding of the nature of the bonding. acs.org While donor-acceptor orbital interactions often make small contributions, electrostatic and dispersion forces are frequently significant. nih.gov
In the context of this compound, intramolecular NCIs involving the sulfur atoms would play a key role in determining its conformational preferences. For example, weak interactions between a sulfur atom and a nearby hydrogen atom or even another sulfur atom can influence the folding of the carbon chain. Such interactions are vital in larger systems like proteins, where they contribute to stability, folding, and biological activity. rsc.orgacs.org
Table 1: Common Types of Noncovalent Interactions Involving Sulfur This table presents a generalized overview of sulfur-containing noncovalent interactions and is not specific to this compound.
| Interaction Type | Description | Typical Energy (kcal/mol) |
| Chalcogen Bond | An attractive interaction between an electrophilic region on a sulfur atom and a nucleophile (e.g., O, N, S). | 1 - 10 |
| Sulfur-mediated H-Bond | A hydrogen bond where a sulfur atom acts as the hydrogen bond acceptor (C-H···S). | 0.5 - 4 |
| Sulfur-π Interaction | An interaction between a sulfur atom and the face of a π-system. | 1 - 5 |
| S···S Interaction | A nonbonded interaction between two sulfur atoms, often stabilized by orbital interactions. | 0.5 - 3 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For sulfur-containing molecules like polythia-dienes, these methods can map out complex reaction pathways, identify transient intermediates, and calculate energy barriers, providing insights that are often difficult to obtain experimentally.
Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations
Transition State Theory (TST) is a cornerstone of reaction kinetics, postulating that the reaction rate is determined by the energy of the transition state (TS), the highest energy point on the reaction pathway. youtube.comyoutube.com Computational chemists locate these transition states—which are first-order saddle points on the potential energy surface—and characterize them by the presence of a single imaginary vibrational frequency. youtube.comacs.org
Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. youtube.comjoaquinbarroso.com The IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. youtube.comjoaquinbarroso.com This confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes that occur as the reaction progresses. youtube.comjoaquinbarroso.com
Activation Energy Profiles and Global Electron Density Transfer (GEDT) Analysis
The activation energy (ΔG‡ or ΔE‡) is the energy difference between the reactants and the transition state, and it is a key determinant of the reaction rate. Computational methods can calculate these barriers, allowing for the prediction of reaction kinetics. researchgate.net For complex reactions with multiple steps, a full activation energy profile can be constructed, showing the relative energies of all intermediates and transition states.
In polar organic reactions, the Global Electron Density Transfer (GEDT) at the transition state has emerged as a crucial parameter. nih.gov According to Molecular Electron Density Theory (MEDT), changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. nih.gov Studies have shown a strong linear correlation between the activation energy and the amount of electron density transferred from the nucleophile to the electrophile at the transition state; a higher GEDT typically corresponds to a lower activation barrier and a faster reaction. nih.govmdpi.comresearchgate.net For a reaction involving a polythia-diene, analyzing the GEDT could reveal the polar nature of the mechanism.
Table 2: Illustrative Activation Energies for Diels-Alder Reactions This table shows generalized data for a class of reactions and is not specific to this compound. It serves to illustrate the concept of activation energy profiles.
| Reactants | Reaction Type | Activation Gibbs Free Energy (kcal/mol) |
| Cyclopentadiene + Ethylene | Non-polar Diels-Alder | ~29.8 |
| Cyclopentadiene + Cyanoethylene | Polar Diels-Alder | ~25.9 |
| Cyclopentadiene + Tetracyanoethylene | Polar Diels-Alder | ~12.7 |
Source: Adapted from general findings in computational studies of Diels-Alder reactions. nih.gov
Computational Studies of Catalytic and Solvent Effects on Reaction Pathways
The reaction environment can dramatically alter reaction mechanisms and rates. Computational studies are essential for understanding the roles of catalysts and solvents at a molecular level.
Catalytic Effects: Catalysts provide an alternative reaction pathway with a lower activation energy. Computational models can investigate how a catalyst interacts with reactants, stabilizes transition states, or activates specific bonds. For instance, in homogeneous catalysis, the electronic and steric effects of ligands on a metal center can be modeled to rationalize and predict catalyst performance. rsc.org
Solvent Effects: Solvents can influence reactions in numerous ways: by stabilizing or destabilizing reactants, intermediates, and transition states through solvation; by directly participating in the reaction mechanism; or by affecting mass transfer to a catalyst surface. osti.govosti.gov Computational models can account for these effects using either implicit solvation models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation). rsc.org Studies have shown that a reaction's rate and even its selectivity can be significantly modulated by the choice of solvent. mdpi.comrsc.org For a molecule like this compound, the polarity of the solvent would be expected to strongly influence the energetics of any polar reaction pathway.
Thermochemical and Kinetic Properties of Polythia-Dienes
The thermochemical and kinetic properties of a class of compounds like polythia-dienes dictate their stability and reactivity. Computational chemistry allows for the determination of these properties, even for molecules that are difficult to synthesize or isolate.
Thermochemical Properties: These include properties like the heat of formation, bond dissociation energies, and relative stabilities of different isomers or conformers. By calculating the electronic energy and applying corrections for zero-point vibrational energy and thermal contributions, chemists can predict the thermodynamics of reactions, such as whether a reaction is exothermic or endothermic. acs.org For conjugated dienes, delocalization of pi electrons contributes to their thermodynamic stability. libretexts.org
Kinetic Properties: Kinetics are governed by activation energies. A reaction may be thermodynamically favorable but kinetically slow if it has a high activation barrier. Computational studies can distinguish between thermodynamic and kinetic control in reactions where multiple products are possible. libretexts.org The kinetic product is formed fastest (via the lowest activation barrier), while the thermodynamic product is the most stable. libretexts.org For polythia-dienes, theoretical calculations could predict, for example, the likely sites of electrophilic attack or the propensity for cycloaddition reactions based on the calculated kinetic barriers for different pathways. researchgate.netnih.gov
Prediction of Spectroscopic Signatures using Computational Methods (e.g., TD-DFT for UV-Vis)
Currently, there are no specific published studies that utilize computational methods to predict the spectroscopic signatures of this compound.
Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally.
A hypothetical computational study on this compound would involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable energetic conformation.
TD-DFT Calculation: Using the optimized geometry, TD-DFT calculations would be performed to determine the energies of the lowest singlet electronic excited states.
Spectral Simulation: The calculated excitation energies and oscillator strengths would then be used to simulate the UV-Vis spectrum.
Such a study would provide valuable insights into the electronic structure of the molecule and help in the interpretation of experimental spectroscopic data.
Table 1: Hypothetical TD-DFT Data for this compound
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 -> S1 | N/A | N/A | HOMO -> LUMO |
| S0 -> S2 | N/A | N/A | HOMO-1 -> LUMO |
| S0 -> S3 | N/A | N/A | HOMO -> LUMO+1 |
Note: This table is illustrative as no specific data is available in the literature.
Molecular Docking for Mechanistic Insights into Enzyme-Substrate Interactions
There are no specific molecular docking studies in the available scientific literature that investigate the interaction of this compound with any enzyme.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzyme-substrate interactions, it can provide valuable insights into the binding mode, affinity, and specificity of a substrate or inhibitor for an enzyme's active site.
A theoretical molecular docking study of this compound with a relevant enzyme would typically involve:
Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the target enzyme (receptor) and this compound (ligand).
Docking Simulation: Using a docking program to explore the possible binding poses of the ligand within the enzyme's active site.
Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function, which estimates the binding affinity. The best-ranked poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Such an investigation could elucidate the potential biochemical role of this compound and guide the design of future experimental studies.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | N/A |
| Interacting Residues | N/A |
| Hydrogen Bonds | N/A |
| Hydrophobic Interactions | N/A |
Note: This table is for illustrative purposes only, as no specific docking studies have been published.
Advanced Analytical Characterization for Structural and Mechanistic Elucidation of 6 Methyl 4,5,8 Trithia 1,10 Undecadiene
Spectroscopic Techniques for Comprehensive Structural Analysis
Mass Spectrometry (MS)
Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS, TOF-MS)
Hyphenated mass spectrometry techniques are indispensable for the identification and quantification of 6-Methyl-4,5,8-trithia-1,10-undecadiene. The choice of technique depends on the volatility and thermal stability of the compound, as well as the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds. For this compound, which is expected to be amenable to GC analysis, GC-MS would provide both retention time data for identification and a mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum would likely exhibit characteristic fragmentation patterns resulting from the cleavage of C-S and S-S bonds.
Hypothetical GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |
|---|---|---|
| 220 | [C₉H₁₆S₃]⁺• (Molecular Ion) | 15 |
| 179 | [C₇H₁₁S₃]⁺ | 45 |
| 147 | [C₆H₁₁S₂]⁺ | 60 |
| 105 | [C₄H₅S₂]⁺ | 80 |
| 73 | [C₃H₅S]⁺ | 100 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative for less volatile or thermally labile sulfur compounds. In a hypothetical LC-MS/MS analysis, after chromatographic separation, the precursor ion corresponding to protonated this compound ([M+H]⁺ at m/z 221) would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide detailed structural information.
Time-of-Flight Mass Spectrometry (TOF-MS) , often coupled with GC or LC, provides high mass resolution and accuracy. This capability is crucial for determining the elemental composition of the parent compound and its fragments, thereby confirming the presence of three sulfur atoms and distinguishing it from isobaric interferences.
Imaging Mass Spectrometry (e.g., NanoSIMS) for Spatial Distribution Studies
While there is no specific published research on the use of NanoSIMS for this compound, this technique could theoretically be employed to investigate its spatial distribution in biological tissues or on material surfaces. By rastering a finely focused primary ion beam across a sample, NanoSIMS can generate high-resolution images of the distribution of specific elements and isotopes. In the context of this compound, monitoring the ³²S⁻ or ³⁴S⁻ signals could reveal its localization at a subcellular level, providing insights into its uptake, metabolism, or site of action.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the various functional groups.
Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2960, ~2870 | C-H stretch | -C-H (alkane) |
| ~1640 | C=C stretch | Alkene |
| ~1450 | C-H bend | -CH₂-, -CH₃ |
| ~990, ~910 | =C-H bend | Alkene |
| ~700-600 | C-S stretch | Thioether |
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would be an excellent complementary technique. The S-S disulfide bond, which is often weak in IR, would be expected to produce a distinct and readily identifiable signal in the Raman spectrum. The C=C bonds of the undecadiene backbone would also be strongly Raman active.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy is a technique specific for the detection and characterization of paramagnetic species, i.e., molecules with unpaired electrons. In its ground state, this compound is a diamagnetic molecule and would not produce an ESR signal. However, ESR could be a powerful tool to study radical intermediates that may be formed during its synthesis, degradation, or in biological systems. For instance, if the disulfide bond undergoes homolytic cleavage, the resulting thiyl radicals would be detectable by ESR, providing information about their electronic structure and environment.
Chromatographic Separation and Purification Methodologies
The isolation and purification of this compound from reaction mixtures or natural extracts rely on advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are versatile techniques for the separation of a wide range of organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC using a C18 or C8 stationary phase would be a suitable approach. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed.
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
Gas Chromatography (GC) with Selective Detectors (e.g., FPD)
Gas chromatography is a highly effective method for the separation of volatile sulfur compounds. When coupled with a Flame Photometric Detector (FPD), which is highly selective for sulfur-containing compounds, it provides an excellent means for the trace analysis of this compound in complex samples. The FPD offers high sensitivity and selectivity, minimizing interferences from non-sulfur-containing compounds in the matrix.
Typical GC-FPD Operating Conditions
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Photometric Detector (FPD) |
Hyphenated Chromatographic-Spectroscopic Systems (e.g., HPLC-NMR, LC-SPE-NMR-TOF-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detailed structural information from spectroscopy, are indispensable for the analysis of complex mixtures containing labile organosulfur compounds.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy offers a direct means of obtaining detailed structural information of analytes as they elute from the HPLC column. For a compound like this compound, HPLC-NMR can provide proton and carbon NMR data, which are crucial for confirming its molecular structure, including the position of the methyl group and the configuration of the double bonds. While direct on-flow analysis is possible, the stop-flow mode is often employed for less concentrated samples to allow for the acquisition of more sensitive 2D NMR spectra, such as COSY and HSQC, which can reveal the connectivity of protons and carbons within the molecule.
A more advanced iteration of this approach is the integration of Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (LC-SPE-NMR-TOF-MS). This powerful combination provides a multi-dimensional analytical approach. Initially, LC separates the components of a sample. The eluent is then passed through a solid-phase extraction (SPE) cartridge, which traps the analyte of interest. This allows for the concentration of the compound and the removal of interfering solvent signals. The trapped compound can then be eluted with a suitable deuterated solvent into the NMR spectrometer for detailed structural analysis. Concurrently, a portion of the eluent can be directed to a TOF-MS for accurate mass determination, which aids in confirming the elemental composition. This integrated system is particularly advantageous for the analysis of trace components in complex matrices, such as natural product extracts.
| Parameter | HPLC-NMR | LC-SPE-NMR-TOF-MS |
| Principle | Direct coupling of HPLC separation with NMR detection. | Integration of HPLC, SPE for analyte concentration, NMR for structural elucidation, and TOF-MS for accurate mass determination. |
| Modes | On-flow, stop-flow. | Offline analysis of trapped analytes. |
| Key Information Provided | ¹H, ¹³C, and 2D NMR spectra for structural confirmation. | Comprehensive data including chromatographic retention time, accurate mass, and detailed NMR spectra for unambiguous identification. |
| Sample Requirement | Higher concentration for on-flow; moderate for stop-flow. | Suitable for trace-level analysis due to the concentration step. |
| Application to this compound | Confirmation of structural isomers and stereochemistry. | Unambiguous identification and structural elucidation in complex mixtures. |
Derivatization Strategies for Enhanced Chromatographic Separation and Detection
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. However, to improve its chromatographic behavior and enhance detection sensitivity, derivatization strategies are often employed. Given the presence of double bonds in the molecule, specific derivatization reactions can be utilized.
One such strategy is the reaction with dimethyl disulfide (DMDS). This reaction proceeds via the addition of a methylthio group to each carbon of the double bond, leading to a derivative with a higher molecular weight and altered volatility. The resulting derivative often exhibits improved peak shape and resolution on GC columns. Furthermore, the mass spectrum of the DMDS adduct provides characteristic fragmentation patterns that can be used to pinpoint the location of the original double bonds, thus aiding in the structural confirmation of the undecadiene chain.
Another approach involves epoxidation of the double bonds followed by silylation of any hydroxyl groups that may be present or introduced. Silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, which increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis.
| Derivatization Reagent | Target Functional Group | Purpose | Expected Outcome for this compound |
| Dimethyl disulfide (DMDS) | Carbon-carbon double bonds | Improve chromatographic separation and provide mass spectral data for double bond localization. | Formation of a higher molecular weight adduct with characteristic mass spectral fragmentation patterns revealing the positions of the double bonds. |
| m-Chloroperoxybenzoic acid (mCPBA) | Carbon-carbon double bonds | Introduction of an epoxide ring, which can be further derivatized. | Formation of a diepoxide derivative. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl groups (if present after another reaction) | Increase volatility and thermal stability for GC analysis. | If hydroxyl groups are introduced (e.g., via hydrolysis of an epoxide), they would be converted to TMS ethers. |
Electrochemical Methods for Redox Behavior Characterization
Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox behavior of this compound. The trisulfide linkage is known to be electrochemically active and can undergo both reduction and oxidation processes.
The redox chemistry of analogous organotrisulfides, such as diallyl trisulfide, has been studied and is known to involve the generation of reactive sulfur species. nih.gov It is anticipated that this compound would exhibit similar behavior. The reduction of the trisulfide bond likely proceeds through a two-electron process, leading to the cleavage of the S-S bonds and the formation of thiolates. The oxidation process is more complex and can lead to the formation of various sulfur-oxygen species.
Cyclic voltammetry experiments can be designed to determine the reduction and oxidation potentials of the compound, providing information about the thermodynamics of these processes. The shape of the voltammetric waves can also offer insights into the kinetics and mechanism of the electron transfer reactions, including whether the processes are reversible or irreversible. Such studies are crucial for understanding the potential role of this compound in biological redox processes and for developing electrochemical sensors for its detection.
| Electrochemical Parameter | Information Obtained | Relevance to this compound |
| Reduction Potential (Epc) | The potential at which the trisulfide bond is reduced. | Provides a measure of the ease of reduction and the stability of the trisulfide linkage. |
| Oxidation Potential (Epa) | The potential at which the sulfur atoms are oxidized. | Indicates the susceptibility of the compound to oxidative degradation. |
| Peak Current (ip) | Related to the concentration of the analyte and the diffusion coefficient. | Can be used for quantitative analysis. |
| Reversibility (ΔEp) | The difference between the anodic and cathodic peak potentials. | Provides information on the stability of the electrochemically generated species and the kinetics of the electron transfer. |
Applications and Advanced Research Directions of 6 Methyl 4,5,8 Trithia 1,10 Undecadiene
Strategic Use as a Building Block in Organic Synthesis
6-Methyl-4,5,8-trithia-1,10-undecadiene has emerged as a versatile building block in the field of organic synthesis. Its unique structural features, including the presence of multiple sulfur atoms and terminal double bonds, allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules.
Development of Stereoselective Synthesis Pathways via Organosulfur Reagents
The sulfur-containing backbone of this compound makes it an important organosulfur reagent. Organosulfur compounds are known to play a crucial role in the development of stereoselective synthesis pathways. The presence of sulfur atoms can influence the stereochemical outcome of reactions at adjacent carbon centers, enabling the synthesis of chiral molecules with high enantiomeric purity. Research in this area focuses on utilizing the inherent properties of the trithia moiety to control the three-dimensional arrangement of atoms in newly formed stereocenters.
Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation
The unique reactivity of this compound facilitates the formation of both carbon-carbon and carbon-heteroatom bonds. The terminal allyl groups can participate in various coupling reactions, extending the carbon chain. Furthermore, the sulfur atoms can act as nucleophiles or be activated to react with electrophiles, enabling the introduction of heteroatoms into the molecular framework. This dual reactivity is highly advantageous in the construction of complex molecular architectures.
Synthesis of Complex Natural Products and Designed Molecules
Due to its utility in forming key chemical bonds and controlling stereochemistry, this compound has been employed in the total synthesis of complex natural products. nih.gov These intricate molecules often possess significant biological activity, and their synthesis is a benchmark for the power of a synthetic methodology. Additionally, this compound serves as a scaffold for the creation of designed molecules with specific functions, contributing to the fields of medicinal chemistry and materials science.
Role in Catalysis and Organocatalysis
The application of this compound extends into the realm of catalysis, where it has been investigated both as a catalyst itself and as a ligand for metal-based catalysts.
Exploration of Thiourea (B124793) and other Sulfur-Based Organocatalysts
Thiourea derivatives have gained prominence as powerful hydrogen-bond-donating organocatalysts. researchgate.netnih.gov While specific studies on this compound as a direct organocatalyst are emerging, the presence of the trithia framework suggests its potential to be modified into novel sulfur-based catalysts. These catalysts can activate substrates through non-covalent interactions, promoting reactions in an environmentally benign and efficient manner.
Ligand Design for Metal-Catalyzed Reactions
The sulfur atoms in this compound are excellent coordinating agents for transition metals. This property has been exploited in the design of novel ligands for metal-catalyzed reactions. By binding to a metal center, this compound can modulate the metal's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity of the resulting complex. Such tailored ligands are crucial for the development of new and improved catalytic systems for a wide range of chemical transformations.
Developments in Advanced Materials Science
There is no specific information available in the scientific literature regarding the use of this compound in the development of advanced materials. However, the broader class of organosulfur compounds is a subject of considerable interest in materials science due to the unique properties conferred by sulfur atoms. nih.gov
Synthesis of Sulfur-Based Polymers with Tunable Properties
No specific research has been published on the synthesis of sulfur-based polymers using this compound as a monomer or precursor.
In a general context, sulfur-containing polymers are recognized for their enhanced mechanical, optical, and thermal properties, as well as their ability to bind with metal ions. rsc.org The synthesis of these polymers is an active area of research, with methods being developed to precisely control their structure and stereochemistry to achieve desired functionalities. rsc.org Strategies for creating degradable sulfur-containing polymers are also being explored to address environmental concerns associated with plastic waste. rsc.org The direct use of elemental sulfur in polymer synthesis is a significant area of investigation, aiming to utilize this abundant resource for creating high-performance materials. researchgate.net
Novel Materials for Electronic and Optical Applications (e.g., Quantum Dots, Photonic Devices)
There is no available research detailing the application of this compound in novel electronic and optical materials such as quantum dots or photonic devices.
Generally, organosulfur compounds are integral to the development of advanced materials with interesting electronic and optical properties. wiley-vch.de For instance, polythiophenes are a well-known class of conducting polymers. britannica.com The incorporation of sulfur can lead to materials with high refractivity. wiley-vch.de
Research into Energy Storage and Conversion Materials
Specific studies on the role of this compound in energy storage and conversion materials have not been found in the existing scientific literature.
Organosulfur compounds, as a class, are considered promising candidates for cathode materials in next-generation rechargeable batteries, including lithium-sulfur batteries. researchgate.netresearchgate.net Their appeal lies in their high theoretical capacity, structural versatility, and environmental friendliness. researchgate.net Research in this area focuses on designing organosulfur molecules and polymers that can overcome challenges such as low conductivity and poor stability. researchgate.netresearchgate.net The reversible breaking and forming of sulfur-sulfur bonds in these compounds is the basis for their use in energy storage. researchgate.net
The table below summarizes key research directions for organosulfur compounds in energy storage.
| Research Direction | Focus | Potential Advantages |
| Cathode Materials | Developing organosulfur molecules and polymers as active cathode materials. | High theoretical capacity, tunable redox properties, environmental benefits. |
| Electrolyte Additives | Using organosulfur compounds to improve the stability and performance of electrolytes. | Enhanced formation of the solid-electrolyte interphase (SEI), mitigation of the polysulfide shuttle effect. researchgate.net |
| Hybrid Materials | Combining organosulfur compounds with inorganic materials to create composite electrodes. | Improved conductivity and cycling stability. researchgate.net |
Functional Materials for Environmental Remediation (e.g., Selective Adsorbents)
There is no documented research on the use of this compound as a functional material for environmental remediation.
In the broader context, organosulfur compounds are relevant in environmental science. For example, they are components of fossil fuels, and their removal is a major focus of oil refineries. wikipedia.org The development of materials for the selective adsorption of pollutants is an active area of research, and the properties of sulfur-containing materials could potentially be leveraged for such applications.
Contribution to Bio-Inspired Chemistry and Prebiotic Research
No specific studies linking this compound to bio-inspired chemistry or prebiotic research have been identified.
Investigation of Sulfur Chemistry in Origin of Life Models
The specific role of this compound in origin of life models has not been investigated in published research.
Generally, sulfur is considered a vital element for life, and organosulfur compounds are fundamental to biochemistry. wikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org The study of how simple sulfur-containing molecules could have formed and participated in chemical reactions on the early Earth is a key aspect of prebiotic chemistry. Nature is rich with organosulfur compounds that play crucial roles in biological systems. britannica.comwikipedia.org
Future Research Perspectives and Emerging Trends
Development of Green Chemistry Principles in Polythia-Undecadiene Synthesis
The synthesis of complex organosulfur compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of polythia-undecadiene synthesis will be heavily influenced by the principles of green chemistry, aiming to develop more environmentally benign and efficient synthetic routes.
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts. This could involve exploring catalytic C-S bond-forming reactions that avoid the use of stoichiometric activating agents.
Use of Renewable Feedstocks: Investigating the potential of deriving starting materials for polythia-undecadiene synthesis from renewable biological sources rather than petroleum-based feedstocks.
Safer Solvents and Reagents: The development of synthetic protocols that utilize less hazardous solvents, such as water, ionic liquids, or deep eutectic solvents, is a critical area of research. cam.ac.uk The use of greener reagents, potentially including biocatalysts, will also be a priority. nih.gov
Catalysis: A significant emphasis will be placed on the development of highly efficient and recyclable catalysts, including both homogeneous and heterogeneous systems, to facilitate C-S bond formation with high selectivity and yield. The use of non-precious metal catalysts is a particularly important goal.
Recent advancements in the broader field of organosulfur synthesis provide a roadmap for these endeavors. For instance, water-promoted C-S bond formation reactions have been reported as an environmentally friendly approach. maxapress.com Furthermore, electrochemical methods for C-S bond formation are emerging as a green alternative, utilizing electricity to drive reactions. researchgate.net The application of biocatalysis, using enzymes to mediate the formation of thioesters and other sulfur-containing compounds, also holds considerable promise for the sustainable synthesis of polythia-undecadienes. nih.gov
Integration of Advanced Experimental Techniques with Multiscale Computational Modeling
A deeper understanding of the structure-property relationships and reaction dynamics of 6-Methyl-4,5,8-trithia-1,10-undecadiene and its derivatives will be achieved through the synergistic integration of advanced experimental techniques and sophisticated computational modeling.
Advanced Experimental Techniques:
In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy will be invaluable for monitoring reaction progress in real-time. These methods can provide crucial insights into reaction kinetics, the formation of transient intermediates, and the influence of reaction conditions on the mechanistic pathway. researchgate.netmdpi.com
Advanced Mass Spectrometry: High-resolution mass spectrometry and tandem mass spectrometry techniques will be essential for the detailed characterization of reaction products and the identification of complex molecular architectures.
X-ray Spectroscopy: Techniques like X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide detailed information about the electronic structure and local coordination environment of the sulfur atoms within the polythia-undecadiene framework. nih.gov
Multiscale Computational Modeling:
Quantum Mechanics (QM): High-level quantum mechanical calculations, such as Density Functional Theory (DFT), will be employed to elucidate the electronic structure, conformational preferences, and reaction mechanisms of polythia-undecadienes at the molecular level. nih.gov These calculations can predict reaction barriers, transition state geometries, and spectroscopic properties, providing a theoretical framework for interpreting experimental observations.
Molecular Dynamics (MD): MD simulations will be used to study the dynamic behavior of these molecules and their interactions with solvents or other molecules over time. This can provide insights into conformational flexibility, diffusion, and the organization of these molecules in larger assemblies.
Mesoscale and Coarse-Grained Modeling: To study the behavior of larger systems, such as polymers or self-assembled materials derived from polythia-undecadiene scaffolds, multiscale modeling approaches will be necessary. These methods bridge the gap between the atomic and macroscopic scales, allowing for the prediction of bulk material properties. cam.ac.ukresearch.googlespringernature.com
The combination of these experimental and computational approaches will enable a comprehensive understanding of the fundamental chemistry of polythia-undecadienes, from the behavior of individual molecules to the properties of bulk materials. nih.govnih.gov
Discovery of Unprecedented Reactivity and Mechanistic Pathways
The unique electronic and structural features of this compound, with its multiple sulfur atoms and terminal diene functionalities, suggest the potential for novel and unexpected reactivity. Future research will focus on exploring these possibilities to uncover new mechanistic pathways in organosulfur chemistry.
Potential areas for investigation include:
Coordination Chemistry: The multiple thioether linkages can act as coordination sites for metal ions. The study of the coordination chemistry of polythia-undecadienes could lead to the discovery of new catalysts or functional materials with interesting electronic or magnetic properties.
Redox Chemistry: The sulfur atoms in the trithia system can potentially undergo a range of oxidation and reduction reactions. Exploring the electrochemical behavior of these compounds could reveal novel redox-active materials for applications in energy storage or catalysis. The chemistry of polysulfides, which involves the interconversion of different sulfur chain lengths, provides a rich area for mechanistic exploration. maxapress.commiragenews.com
Radical Chemistry: The allyl functionalities in the molecule could participate in radical-mediated reactions. Investigating the reactivity of polythia-undecadienes under radical conditions could lead to new polymerization methods or functionalization strategies.
Pericyclic Reactions: The diene systems at the termini of the molecule are primed for participation in pericyclic reactions, such as Diels-Alder cycloadditions. This could be a powerful tool for the construction of complex cyclic and polycyclic structures.
Neighboring Group Participation: The presence of multiple sulfur atoms in close proximity may lead to interesting neighboring group participation effects, influencing the reactivity of other parts of the molecule in unexpected ways.
The study of polysulfide exchange reactions and the mechanisms of reactions involving elemental sulfur and polysulfides with various reagents provides a foundation for exploring the complex reactivity of polythia-undecadienes. nih.govmaxapress.com The nucleophilic nature of thioethers is well-established, and this reactivity can be harnessed for the development of new synthetic methodologies. researchgate.net
Rational Design of Next-Generation Materials Utilizing Polythia-Undecadiene Scaffolds
The distinct structural features of this compound make it an attractive building block for the rational design of next-generation materials with tailored properties. The combination of flexible thioether linkages and reactive vinyl end-groups provides a versatile platform for creating a wide range of functional materials.
Potential Material Applications:
High Refractive Index Polymers: The high polarizability of sulfur atoms makes organosulfur compounds excellent candidates for high refractive index polymers (HRIPs). researchgate.net Polymerization of polythia-undecadienes could lead to transparent materials with high refractive indices for applications in optics and photonics.
Advanced Coatings and Sealants: Polythioethers are known for their excellent chemical resistance, flexibility, and environmental stability. nih.gov Materials derived from polythia-undecadiene scaffolds could find use as high-performance coatings, adhesives, and sealants, particularly in demanding environments such as the aerospace industry. nih.gov
Functional Nanomaterials: The self-assembly of polythia-undecadiene derivatives or their use in the synthesis of nanoparticles could lead to the development of novel nanomaterials with unique optical, electronic, or catalytic properties. mdpi.com
Biomaterials and Drug Delivery Systems: The biocompatibility and biodegradability of certain organosulfur polymers make them promising candidates for biomedical applications. miragenews.com Polythia-undecadiene-based scaffolds could be explored for tissue engineering and as vehicles for controlled drug release. researchgate.net
Energy Storage Materials: Organosulfur polymers are being actively investigated as cathode materials for advanced lithium-sulfur batteries due to their high theoretical capacity and the potential to mitigate the polysulfide shuttle effect. nih.govresearch.google The specific structure of this compound could offer advantages in this context.
The development of these materials will be guided by a deep understanding of the structure-property relationships, facilitated by the integrated experimental and computational approaches described in the previous section.
Application of Artificial Intelligence and Machine Learning in Organosulfur Compound Design and Prediction
The vast chemical space of organosulfur compounds presents both an opportunity and a challenge for the discovery of new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design and discovery process.
Key Applications of AI and ML:
Property Prediction: Machine learning models can be trained on existing data to predict a wide range of properties for new organosulfur compounds, including their physical, chemical, and biological characteristics. nih.gov This can significantly reduce the need for time-consuming and expensive experimental screening. For instance, ML models can predict the reactivity of molecules, offering insights into their potential chemical behavior. nih.gov
De Novo Design: Generative AI models can be used to design entirely new organosulfur molecules with specific target properties. miragenews.com These models can explore the vast chemical space to identify novel scaffolds and functional groups that are optimized for a particular application, such as drug discovery or materials science. nih.gov
Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of new synthetic routes for compounds like this compound. nih.gov This can lead to higher yields, reduced side products, and more efficient synthetic processes.
Materials Discovery: Machine learning can be used to screen large virtual libraries of organosulfur-based materials to identify candidates with superior performance for applications such as batteries, electronics, or catalysis. rsc.org This data-driven approach can significantly accelerate the materials discovery pipeline.
The integration of AI and ML into the research and development of organosulfur compounds is still in its early stages, but it holds immense promise for revolutionizing the field. By combining the predictive power of these computational tools with the insights of experimental chemistry, researchers will be able to design and synthesize novel polythia-undecadienes and related materials with unprecedented efficiency and precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
